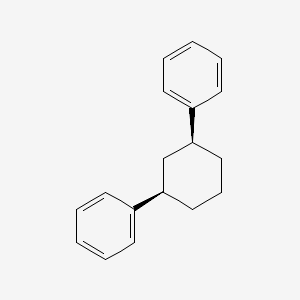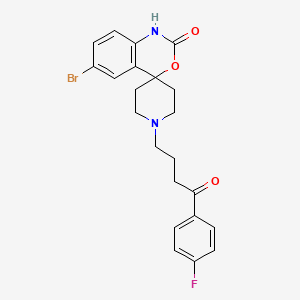
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl-: is a complex organic compound belonging to the pyridocarbazole family. This compound is characterized by its unique structure, which includes a fused pyridine and carbazole ring system. It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- typically involves the construction of the octahydropyridocarbazole skeleton. One common method starts with the Fischer indole synthesis, where methyl 4-oxocyclohexanecarboxylate reacts with phenylhydrazine to form a tetrahydrocarbazole ester derivative. This intermediate undergoes further cyclization and reduction steps to yield the desired octahydropyridocarbazole structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the pyridocarbazole ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridocarbazole derivatives.
科学的研究の応用
Biology: In biological research, this compound and its derivatives are studied for their interactions with biological macromolecules, such as DNA and proteins.
Medicine: The most notable application is in oncology, where derivatives of this compound, such as ellipticine, exhibit significant antitumor activity. These compounds work by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and cell division .
Industry: In the pharmaceutical industry, this compound is a precursor for the synthesis of various therapeutic agents.
作用機序
The mechanism of action of 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication. This leads to the formation of covalent DNA adducts, ultimately causing cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds:
Ellipticine: A well-known antineoplastic agent with a similar pyridocarbazole structure.
Olivacine: Another pyridocarbazole alkaloid with antitumor properties.
Janetine: A pyridocarbazole derivative with potential therapeutic applications.
Uniqueness: 2H-Pyrido(4,3-b)carbazole-2-propanol, 1,3,4,4a,5,6,11,11a-octahydro-alpha-methyl- is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the propanol group and the octahydro configuration contribute to its distinct pharmacological profile .
特性
| 112853-76-6 | |
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
4-(1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C19H26N2O/c1-13(22)6-8-21-9-7-14-11-19-17(10-15(14)12-21)16-4-2-3-5-18(16)20-19/h2-5,13-15,20,22H,6-12H2,1H3 |
InChIキー |
BCTBDPVYGWFFMG-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1CCC2CC3=C(CC2C1)C4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






